MBX-4132

Pharmacokinetics Drug Metabolism Oral Bioavailability

MBX-4132 is an acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation ribosome rescue pathway, a mechanism absent in eukaryotes. It was optimized from the early hit KKL-35 for improved pharmacokinetic (PK) and antimicrobial properties.

Molecular Formula C18H15FN4O2
Molecular Weight 338.3 g/mol
Cat. No. B15567333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMBX-4132
Molecular FormulaC18H15FN4O2
Molecular Weight338.3 g/mol
Structural Identifiers
InChIInChI=1S/C18H15FN4O2/c19-15-7-5-13(6-8-15)16-21-22-17(25-16)20-18(24)23-10-9-12-3-1-2-4-14(12)11-23/h1-8H,9-11H2,(H,20,22,24)
InChIKeyOZHWSOOZCIJFQN-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





MBX-4132: A Clinical-Stage Acylaminooxadiazole Targeting Bacterial trans-Translation for Antibiotic-Resistant Infections


MBX-4132 is an acylaminooxadiazole antibiotic that selectively inhibits the bacterial trans-translation ribosome rescue pathway, a mechanism absent in eukaryotes . It was optimized from the early hit KKL-35 for improved pharmacokinetic (PK) and antimicrobial properties . This compound demonstrates broad-spectrum activity against Gram-positive bacteria, Mycobacterium spp., and select Gram-negative species, including multi-drug resistant Neisseria gonorrhoeae . Preclinical studies have shown that a single oral dose can clear drug-resistant N. gonorrhoeae infection in mice, validating its novel mechanism as a viable therapeutic target .

Why MBX-4132 Cannot Be Substituted with Other trans-Translation Inhibitors or Antibiotics


Generic substitution fails for MBX-4132 due to its optimized structure-activity relationship (SAR) profile, which overcomes the severe metabolic instability and poor oral bioavailability of earlier analogs like KKL-35 . While KKL-35 is rapidly hydrolyzed in liver microsomes, precluding in vivo use, MBX-4132's uriedooxadiazole core confers exceptional stability, enabling oral dosing and systemic exposure . Furthermore, its unique binding site on the ribosome near the peptidyl-transfer center distinguishes it from all other antibiotic classes, including other ribosome-targeting agents like tetracyclines or macrolides, which target translation initiation or elongation . This novel binding site translates to a unique resistance profile; MBX-4132 is active against multi-drug resistant N. gonorrhoeae strains that are unresponsive to frontline therapies like ceftriaxone . Therefore, substituting MBX-4132 with an unoptimized trans-translation inhibitor or a traditional antibiotic would not yield the same combination of oral bioavailability, metabolic stability, and efficacy against resistant pathogens.

Quantitative Differentiation: Key Evidence for MBX-4132 Selection Over Comparators


Enhanced Oral Bioavailability and Metabolic Stability vs. Lead Compound KKL-35

The primary differentiator for MBX-4132 is its optimized pharmacokinetic profile, enabling oral dosing and systemic exposure. The lead compound, KKL-35, is rapidly metabolized in murine liver microsomes, rendering it unsuitable for in vivo studies . In direct contrast, MBX-4132 demonstrates exceptional stability in the same system. This optimization is the key reason for its advancement to animal models and its selection over earlier analogs for procurement in preclinical research .

Pharmacokinetics Drug Metabolism Oral Bioavailability Lead Optimization

Validated In Vivo Efficacy Against Drug-Resistant N. gonorrhoeae Following Oral Administration

MBX-4132 demonstrates clear in vivo efficacy in a murine model of genital tract infection, a capability not established for the initial hit, KKL-35. A single oral dose of 10 mg/kg MBX-4132 cleared multi-drug resistant N. gonorrhoeae infection in 80% of mice within 6 days . This contrasts with KKL-35, which could not be tested in vivo due to poor metabolic stability . This result positions MBX-4132 as a validated in vivo tool compound, whereas KKL-35 is restricted to in vitro use.

In Vivo Efficacy Neisseria gonorrhoeae Oral Antibiotic Drug Resistance

Distinct Binding Site and Mechanism vs. Traditional Ribosome-Targeting Antibiotics

MBX-4132 binds to a novel site on the bacterial ribosome near the peptidyl-transfer center (PTC), altering the conformation of ribosomal protein bL27 . This binding site is distinct from those of traditional ribosome-targeting antibiotics like erythromycin (macrolide), linezolid (oxazolidinone), spectinomycin (aminocyclitol), and tetracycline . This unique binding site underlies its specific inhibition of the trans-translation rescue pathway without directly blocking canonical translation. This mechanistic differentiation is critical, as it avoids cross-resistance with most clinical antibiotics.

Mechanism of Action Cryo-EM Ribosome Drug Binding Site

Potent Activity Against Mycobacterium tuberculosis in Macrophages

MBX-4132 demonstrates bactericidal activity against Mycobacterium tuberculosis within the intracellular environment of macrophages, a key site of infection . This activity is potentiated by zinc and antagonized by iron, revealing a link between metal homeostasis and its mechanism of action . This data expands the therapeutic potential of MBX-4132 beyond N. gonorrhoeae to include a major global health pathogen, offering a new tool for antitubercular drug discovery research.

Mycobacterium tuberculosis Intracellular Infection Macrophage Antitubercular

Primary Research and Procurement Scenarios for MBX-4132 Based on Quantitative Evidence


In Vivo Validation of the trans-Translation Target

MBX-4132 is the tool compound of choice for researchers requiring an orally bioavailable and metabolically stable trans-translation inhibitor for in vivo studies. Its validated efficacy in clearing N. gonorrhoeae infection in mice after a single 10 mg/kg oral dose makes it essential for animal model experiments exploring the therapeutic potential of this pathway . The unstable analog KKL-35 is unsuitable for this purpose.

Mechanistic Studies on Novel Ribosome Binding Sites and Resistance

MBX-4132 is uniquely suited for structural biology and resistance mechanism studies due to its well-defined, novel binding site on the ribosome . Cryo-EM studies have confirmed that it binds near the PTC, a location distinct from all known antibiotic classes . This allows researchers to investigate the structural basis for its specific inhibition of trans-translation and to study potential resistance mutations at a new ribosomal interface, without confounding effects from cross-resistance to standard-of-care drugs.

Exploring Metal-Homeostasis Interactions in Antibacterial Drug Discovery

Based on evidence that MBX-4132's activity against M. tuberculosis is potentiated by zinc and antagonized by iron, this compound serves as a valuable probe for investigating the interplay between metal homeostasis and antibiotic activity . Researchers focused on antitubercular drug discovery or the role of micronutrients in infection can utilize MBX-4132 to study these novel pharmacodynamic interactions, an application not described for other trans-translation inhibitors.

Positive Control for Multi-Drug Resistant N. gonorrhoeae Research

MBX-4132 is an ideal positive control for in vitro and in vivo studies involving multi-drug resistant (MDR) N. gonorrhoeae. Its demonstrated bactericidal activity against a panel of MDR clinical isolates at concentrations ≥ 4X MIC, coupled with in vivo clearance data, provides a robust, mechanism-based benchmark for evaluating new antigonococcal agents .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

36 linked technical documents
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